molecular formula C18H17N3O3 B12208974 6H-Quinazolin-5-one, 7,7-dimethyl-2-(3-oxo-1,3-dihydroisobenzofuran-1-ylamino)-7,8-dihydro-

6H-Quinazolin-5-one, 7,7-dimethyl-2-(3-oxo-1,3-dihydroisobenzofuran-1-ylamino)-7,8-dihydro-

Cat. No.: B12208974
M. Wt: 323.3 g/mol
InChI Key: XHPXPXILPKKVCK-UHFFFAOYSA-N
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Description

6H-Quinazolin-5-one, 7,7-dimethyl-2-(3-oxo-1,3-dihydroisobenzofuran-1-ylamino)-7,8-dihydro- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Quinazolin-5-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate aniline derivatives, cyclization reactions can be employed to form the quinazolinone core.

    Substitution Reactions: Functional groups can be introduced through substitution reactions using reagents like alkyl halides or acyl chlorides.

    Condensation Reactions: Condensation of isobenzofuran derivatives with amines can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups.

    Substitution: Substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substituting Agents: Including alkyl halides, acyl chlorides, and others.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, these compounds may be explored for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6H-Quinazolin-5-one derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, inhibition of specific enzymes may result in anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4-one: Another member of the quinazolinone family with similar biological activities.

    Quinazolin-2-one: Known for its diverse pharmacological properties.

    Isoquinolinone: A structurally related compound with distinct biological activities.

Uniqueness

The uniqueness of 6H-Quinazolin-5-one, 7,7-dimethyl-2-(3-oxo-1,3-dihydroisobenzofuran-1-ylamino)-7,8-dihydro- lies in its specific functional groups and structural configuration, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

7,7-dimethyl-2-[(3-oxo-1H-2-benzofuran-1-yl)amino]-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C18H17N3O3/c1-18(2)7-13-12(14(22)8-18)9-19-17(20-13)21-15-10-5-3-4-6-11(10)16(23)24-15/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21)

InChI Key

XHPXPXILPKKVCK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC3C4=CC=CC=C4C(=O)O3)C

Origin of Product

United States

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